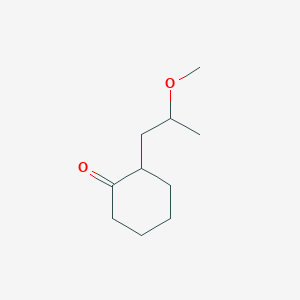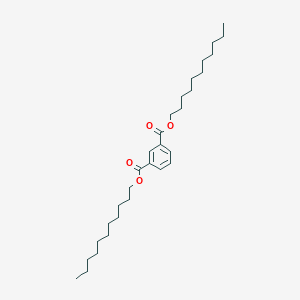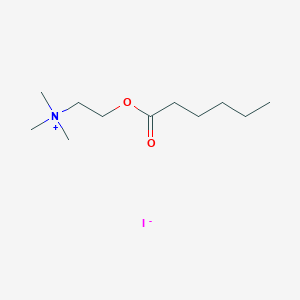![molecular formula C22H30N2O4Sn B14703418 4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline CAS No. 20556-88-1](/img/structure/B14703418.png)
4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline is an organotin compound with the molecular formula C22H30N2O4Sn. This compound is characterized by the presence of a stannane (tin) center bonded to two butyl groups and two oxycarbonyl groups, which are further linked to aniline moieties. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
Preparation Methods
The synthesis of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline typically involves the reaction of dibutyltin oxide with 4,4’-diaminodiphenyl carbonate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. After completion, the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin species.
Substitution: The aniline moieties can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Hydrolysis: The oxycarbonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and corresponding tin derivatives.
Scientific Research Applications
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological molecules is of significant interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections. Its ability to interact with cellular components makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of high-performance materials, such as polymers and coatings. Its role as a stabilizer and catalyst in these processes is crucial for achieving desired material properties.
Mechanism of Action
The mechanism of action of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various ligands, leading to the formation of stable complexes. These complexes can disrupt cellular processes, such as enzyme activity and membrane integrity, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity, causing oxidative stress in target cells.
Comparison with Similar Compounds
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent, tributyltin chloride has a different structure and application profile compared to 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline.
Dibutyltin dilaurate: Commonly used as a catalyst in polyurethane production, dibutyltin dilaurate has a similar tin center but different ligands, leading to distinct chemical properties and applications.
Triphenyltin hydroxide: Used as a fungicide, triphenyltin hydroxide has a different organic framework, highlighting the diversity of organotin compounds in terms of structure and function.
Properties
CAS No. |
20556-88-1 |
|---|---|
Molecular Formula |
C22H30N2O4Sn |
Molecular Weight |
505.2 g/mol |
IUPAC Name |
[(4-aminobenzoyl)oxy-dibutylstannyl] 4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.2C4H9.Sn/c2*8-6-3-1-5(2-4-6)7(9)10;2*1-3-4-2;/h2*1-4H,8H2,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
LVLNVRWBEGWOQS-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=C(C=C1)N)OC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
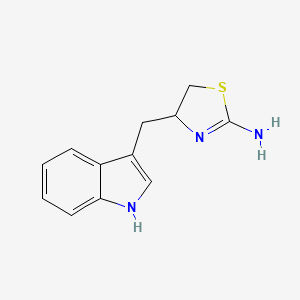
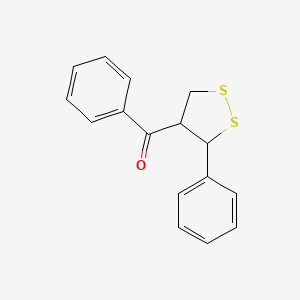
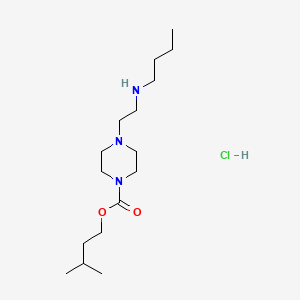
![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)


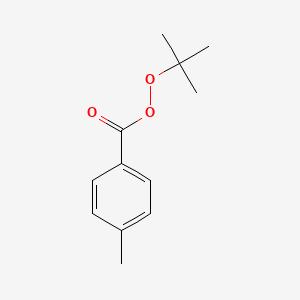
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
